
S-(4-Methoxyphenyl) 4-methoxybenzenesulfonothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(4-Methoxyphenyl) 4-methoxybenzenesulfonothioate is an organosulfur compound known for its cytotoxic potential towards various tumor cell lines. This compound has shown promising results in inhibiting tubulin polymerization and inducing apoptosis in cancer cells, making it a potential lead compound for the development of renal carcinoma agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(4-Methoxyphenyl) 4-methoxybenzenesulfonothioate typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 4-methoxythiophenol under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
S-(4-Methoxyphenyl) 4-methoxybenzenesulfonothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonothioate group to thiol or sulfide derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or sulfide derivatives.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
S-(4-Methoxyphenyl) 4-methoxybenzenesulfonothioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organosulfur compounds.
Biology: Studied for its cytotoxic effects on tumor cell lines and its potential as an anticancer agent.
Medicine: Investigated for its ability to inhibit tubulin polymerization and induce apoptosis in cancer cells, particularly renal carcinoma.
Mechanism of Action
The mechanism of action of S-(4-Methoxyphenyl) 4-methoxybenzenesulfonothioate involves the inhibition of tubulin polymerization, which disrupts the microtubule network essential for cell division. This leads to cell cycle arrest in the G2/M phase and induces apoptosis through the activation of caspase-3. The compound also induces endoplasmic reticulum stress and the unfolded protein response, contributing to its cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
S-(4-Methoxyphenyl) benzenethiosulfinate: Another organosulfur compound with similar cytotoxic properties.
4-Methylbenzenethiol: A related thiol compound used in organic synthesis.
4-Methoxyphenyl isothiocyanate: Known for its applications in the synthesis of heterocyclic compounds.
Uniqueness
S-(4-Methoxyphenyl) 4-methoxybenzenesulfonothioate stands out due to its high selectivity towards cancer cells, particularly the 786-0 renal carcinoma cell line. It is six times more selective compared to non-tumor cell lines, making it a promising candidate for targeted cancer therapy .
Properties
CAS No. |
1153-43-1 |
|---|---|
Molecular Formula |
C14H14O4S2 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
1-methoxy-4-(4-methoxyphenyl)sulfonylsulfanylbenzene |
InChI |
InChI=1S/C14H14O4S2/c1-17-11-3-7-13(8-4-11)19-20(15,16)14-9-5-12(18-2)6-10-14/h3-10H,1-2H3 |
InChI Key |
UVFDAEOUCRNSKO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)SS(=O)(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1R,6S)-4,7,7-Trimethylbicyclo[4.1.0]hept-4-en-3-ylidene]hydroxylamine](/img/structure/B14742468.png)
![2-[N-(benzenesulfonyl)-3-fluoro-2,4,6-trimethylanilino]acetic acid](/img/structure/B14742470.png)

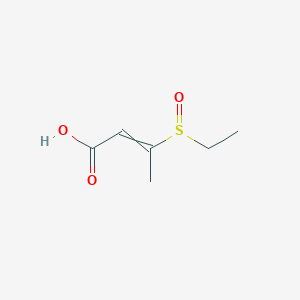
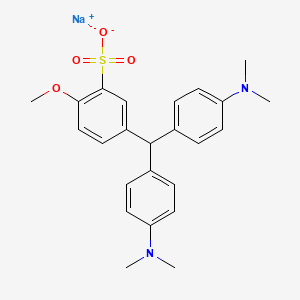
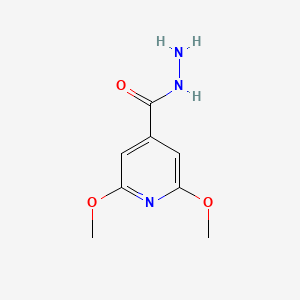
![1-[2-(2-{2-[5-Methyl-2-(propan-2-yl)phenoxy]ethoxy}ethoxy)ethyl]piperidine](/img/structure/B14742509.png)
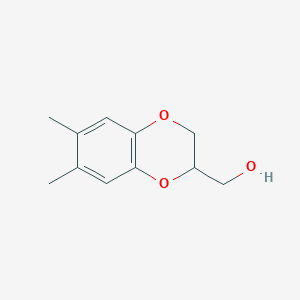

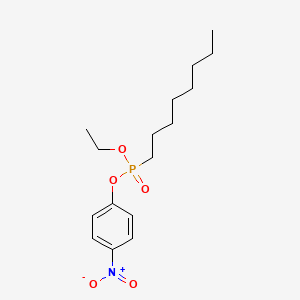
![6-Methyl-8-nitrotetrazolo[1,5-a]pyridine](/img/structure/B14742526.png)
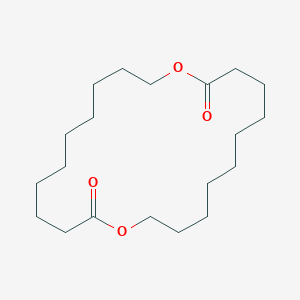
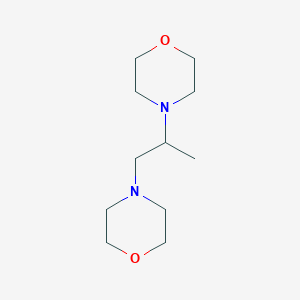
![1-[1-(4-Chlorophenyl)octadecylidene]-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B14742552.png)
